

Physicochemical Properties of Lacto-N-tetraose: An In-depth Technical Guide

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Compound of Interest

Compound Name: *lacto-N-tetraose*

Cat. No.: *B087461*

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Abstract

Lacto-N-tetraose (LNT), a neutral tetrasaccharide, is a prominent human milk oligosaccharide (HMO) that plays a crucial role in infant nutrition and gut health. Its unique structure and biological activities have garnered significant interest in its potential applications in infant formula, prebiotics, and therapeutics. This technical guide provides a comprehensive overview of the core physicochemical properties of LNT, detailed experimental protocols for its analysis, and insights into its key biological signaling pathways. All quantitative data is summarized in structured tables, and complex biological and experimental workflows are visualized using diagrams in the DOT language.

Core Physicochemical Properties

Lacto-N-tetraose is a white to off-white, amorphous powder.^[1] It is a reducing sugar due to the free anomeric center at the terminal glucose residue, which exists in equilibrium between the α and β anomers.^[2]

General Properties

Property	Value	Reference(s)
Chemical Formula	C ₂₆ H ₄₅ NO ₂₁	[2]
Molecular Weight	707.63 g/mol	[2]
IUPAC Name	β-D-galactopyranosyl-(1 → 3)- N-acetyl-β-D-glucosaminy- (1 → 3)-β-D-galactopyranosyl- (1 → 4)-D-glucose	[2]
CAS Number	14116-68-8	[2]
Appearance	White to off-white powder	[1]

Solubility

Lacto-N-tetraose is readily soluble in aqueous solutions, with a maximum reported solubility of 400 mg/mL at 25°C.[1] It exhibits poor solubility in organic solvents.[1] While a detailed temperature-dependent solubility curve for LNT is not readily available in the literature, the solubility of most oligosaccharides in water increases with temperature.

Table 1: Solubility of **Lacto-N-tetraose**

Solvent	Solubility	Temperature (°C)	Reference(s)
Water	400 mg/mL	25	[1]
Organic Solvents	Poor	Not specified	[1]

Stability

Lacto-N-tetraose is reported to be stable for at least 24 months when stored at room temperature.[1] A study on a mixture of human milk oligosaccharides, including LNT, demonstrated stability for up to 12 months under both real-time (25°C and 60% relative humidity) and accelerated (40°C and 75% relative humidity) conditions. The pH of a 5% (w/v) solution of LNT in water has been reported to be in the range of 4.0 to 4.6.[1] While specific kinetic data on the degradation of LNT at various pH values is limited, it is known to be resistant to the low pH of the stomach, allowing it to reach the colon largely intact.

Table 2: Stability of **Lacto-N-tetraose**

Condition	Observation	Reference(s)
Storage at room temperature	Stable for at least 24 months	[1]
5% solution in water	pH 4.0 - 4.6	[1]

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and quantification of **lacto-N-tetraose**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are powerful tools for the structural characterization of LNT. The following tables provide assigned chemical shifts for the monosaccharide residues of LNT in D_2O .

Table 3: ^1H NMR Chemical Shifts (ppm) of **Lacto-N-tetraose** in D_2O

Residue	H-1	H-2	H-3	H-4	H-5	H-6a	H-6b
β -D-Gal (1 \rightarrow 3)	4.48	3.53	3.63	3.91	3.67	3.78	3.78
β -D- GlcNAc (1 \rightarrow 3)	4.70	3.85	3.72	3.59	3.51	3.89	3.75
β -D-Gal (1 \rightarrow 4)	4.45	3.52	3.62	3.90	3.65	3.77	3.77
α -D-Glc	5.23	3.59	3.72	3.42	3.82	3.80	3.75
β -D-Glc	4.67	3.28	3.50	3.42	3.48	3.80	3.75

Note:

Chemical shifts can vary slightly depending on experimental conditions such as temperature and pH.

Table 4: ^{13}C NMR Chemical Shifts (ppm) of **Lacto-N-tetraose** in D_2O

Residue	C-1	C-2	C-3	C-4	C-5	C-6
β -D-Gal (1 \rightarrow 3)	104.1	72.1	73.6	69.8	76.1	62.1
β -D-GlcNAc (1 \rightarrow 3)	102.0	56.5	83.1	69.0	76.9	61.8
β -D-Gal (1 \rightarrow 4)	104.0	72.0	73.5	79.5	76.0	62.0
α -D-Glc	92.8	72.5	73.8	70.5	72.4	61.7
β -D-Glc	96.7	75.1	76.8	70.5	76.8	61.7

Note:
Chemical shifts can vary slightly depending on experimental conditions.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the analysis of LNT. In positive ion mode, it is often detected as sodium $[M+Na]^+$ or potassium $[M+K]^+$ adducts. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis.

Table 5: ESI-MS/MS Fragmentation of **Lacto-N-tetraose** ($[M+Na]^+$, m/z 730.2)

Fragment Ion (m/z)	Putative Structure/Loss
568.2	$[M+Na - Gal]^+$
527.2	$[M+Na - GlcNAc]^+$
406.1	$[Gal-GlcNAc-Gal+Na]^+$
365.1	$[Gal-GlcNAc+Na]^+$
244.1	$[Gal-Glc+Na]^+$
228.1	$[GlcNAc+Na]^+$
185.1	$[Gal+Na]^+$
163.1	$[Glc+Na]^+$
Note: Fragmentation patterns can vary depending on the instrument and collision energy.	

Experimental Protocols

Determination of Aqueous Solubility (Temperature Dependence)

This protocol outlines a general method for determining the temperature-dependent solubility of LNT in water.

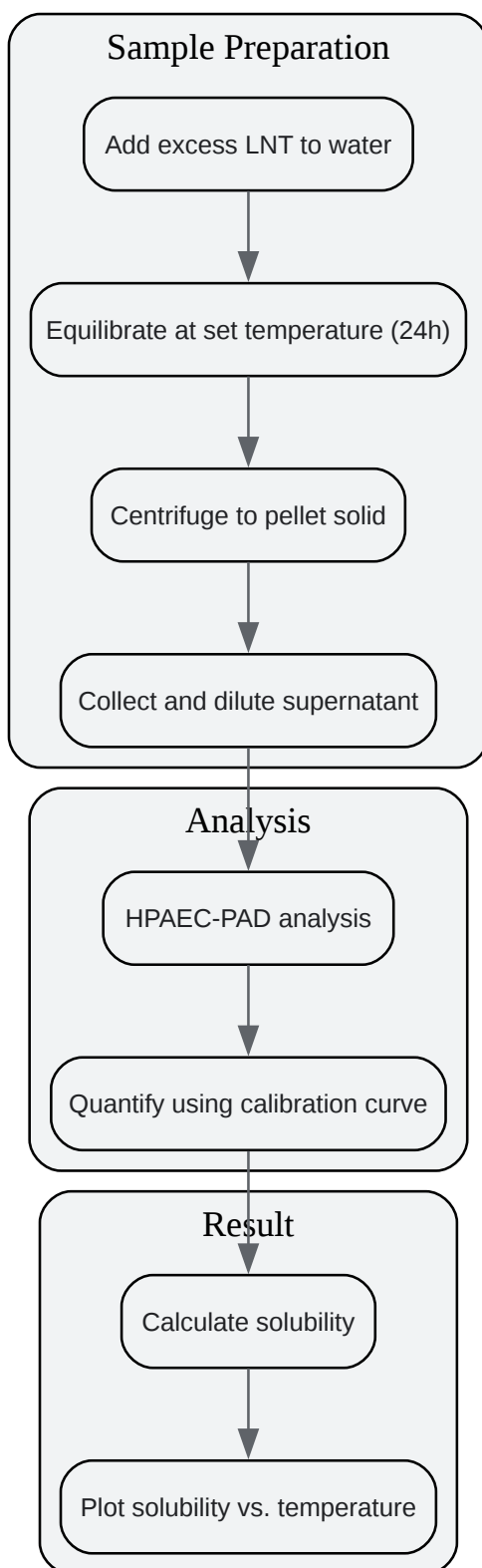
Materials:

- **Lacto-N-tetraose**
- Distilled or deionized water
- Temperature-controlled water bath or incubator
- Analytical balance
- Vortex mixer

- Centrifuge
- High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) system

Procedure:

- Prepare saturated solutions of LNT in water at various temperatures (e.g., 20, 30, 40, 50, and 60°C). To do this, add an excess amount of LNT to a known volume of water in sealed vials.
- Equilibrate the vials in a temperature-controlled water bath or incubator for at least 24 hours with intermittent vortexing to ensure equilibrium is reached.
- After equilibration, visually confirm the presence of undissolved solid LNT.
- Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes at the respective equilibration temperature to pellet the undissolved solid.
- Carefully withdraw a known volume of the supernatant and dilute it gravimetrically with water to a concentration suitable for HPAEC-PAD analysis.
- Quantify the concentration of LNT in the diluted supernatant using a validated HPAEC-PAD method with an external calibration curve.
- Calculate the original concentration of LNT in the saturated solution to determine the solubility at that temperature.
- Plot the solubility (in mg/mL or mol/L) as a function of temperature.



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Workflow for determining temperature-dependent solubility.

Assessment of pH Stability

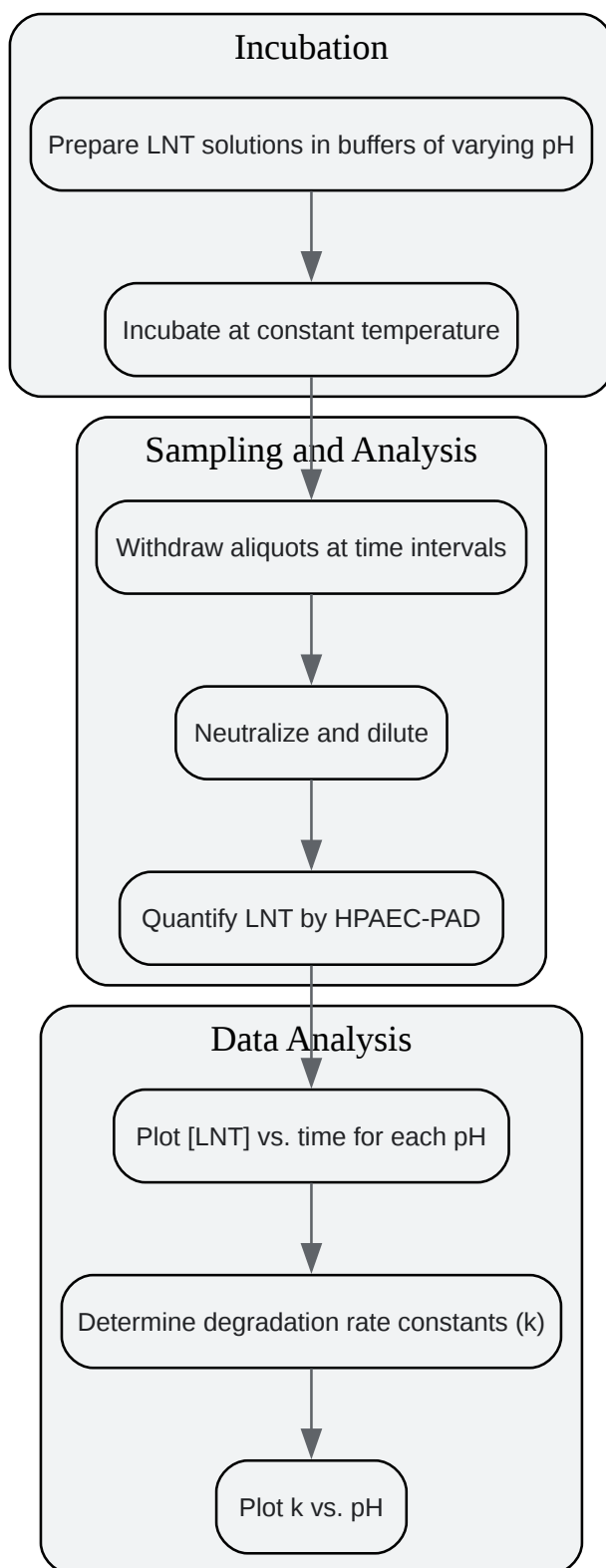
This protocol provides a general method for assessing the stability of LNT at different pH values over time.

Materials:

- **Lacto-N-tetraose**
- A series of buffers with different pH values (e.g., pH 2, 4, 6, 8, 10)
- Temperature-controlled incubator
- HPAEC-PAD system

Procedure:

- Prepare stock solutions of LNT in each of the different pH buffers at a known concentration.
- Incubate the solutions at a constant temperature (e.g., 37°C or 50°C).
- At specified time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
- Immediately neutralize the aliquot if necessary and dilute it to a concentration suitable for HPAEC-PAD analysis.
- Quantify the remaining concentration of intact LNT in each sample using a validated HPAEC-PAD method.
- Plot the concentration of LNT as a function of time for each pH.
- Determine the degradation rate constant (k) for each pH by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).
- Plot the degradation rate constant as a function of pH to determine the pH stability profile.



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Workflow for assessing pH stability.

HPAEC-PAD Analysis of Lacto-N-tetraose

This protocol provides a detailed method for the quantification of LNT using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, and thermal compartment.
- Pulsed Amperometric Detector with a gold working electrode and a pH-Ag/AgCl reference electrode.
- Anion-exchange column (e.g., CarboPac™ PA1 or PA20).

Reagents:

- Deionized water (18.2 MΩ·cm)
- Sodium hydroxide (NaOH), 50% (w/w) solution
- Sodium acetate (NaOAc), anhydrous

Procedure:

- Mobile Phase Preparation:
 - Eluent A: Deionized water
 - Eluent B: 200 mM NaOH
 - Eluent C: 1 M NaOAc in 100 mM NaOH
- Chromatographic Conditions:
 - Column: CarboPac™ PA20 (3 x 150 mm) with a guard column (3 x 30 mm)
 - Column Temperature: 30°C

- Flow Rate: 0.5 mL/min
- Injection Volume: 10 µL
- Gradient Elution:
 - 0-2 min: 10% B
 - 2-20 min: Gradient to 30% B
 - 20-22 min: Gradient to 100% C (wash)
 - 22-27 min: Hold at 100% C
 - 27-28 min: Gradient to 10% B (re-equilibration)
 - 28-35 min: Hold at 10% B
- PAD Waveform:
 - A standard quadruple-potential waveform for carbohydrate detection should be used.
- Standard Preparation:
 - Prepare a stock solution of LNT (1 mg/mL) in deionized water.
 - Prepare a series of working standards by serial dilution to create a calibration curve (e.g., 1 to 100 µg/mL).
- Sample Preparation:
 - Dilute samples to fall within the range of the calibration curve.
 - Filter samples through a 0.22 µm syringe filter before injection.
- Quantification:
 - Integrate the peak area corresponding to LNT and quantify using the external standard calibration curve.

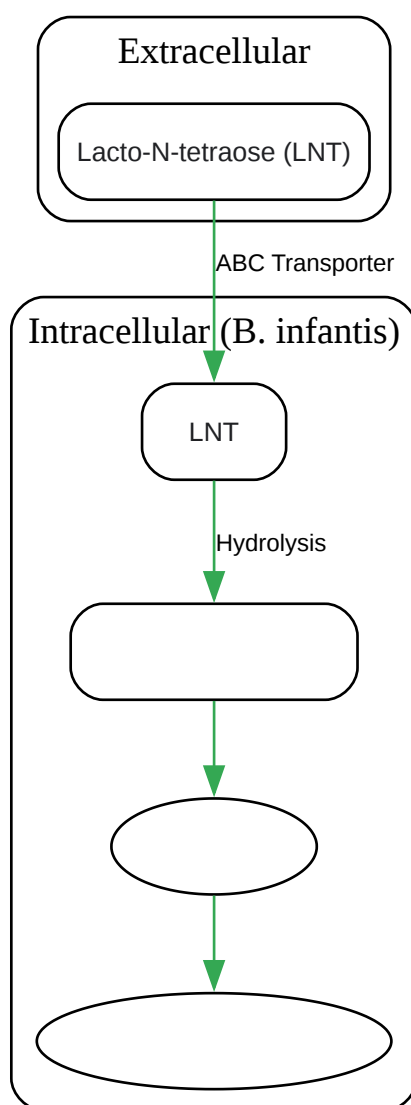
Biological Signaling Pathways

Lacto-N-tetraose is not digested by human enzymes and reaches the colon where it selectively promotes the growth of beneficial bacteria, particularly *Bifidobacterium longum* subsp. *infantis*. It also directly interacts with host cells to modulate immune responses.

Metabolism by *Bifidobacterium longum* subsp. *infantis*

B. longum subsp. *infantis* possesses a specific gene cluster for the uptake and metabolism of LNT. LNT is transported into the cell via an ATP-binding cassette (ABC) transporter.

Intracellularly, it is hydrolyzed by a β -galactosidase and a β -N-acetylhexosaminidase into its constituent monosaccharides (galactose, glucose, and N-acetylglucosamine), which then enter the central fermentative pathway of the bifidobacteria (the "bifid shunt").

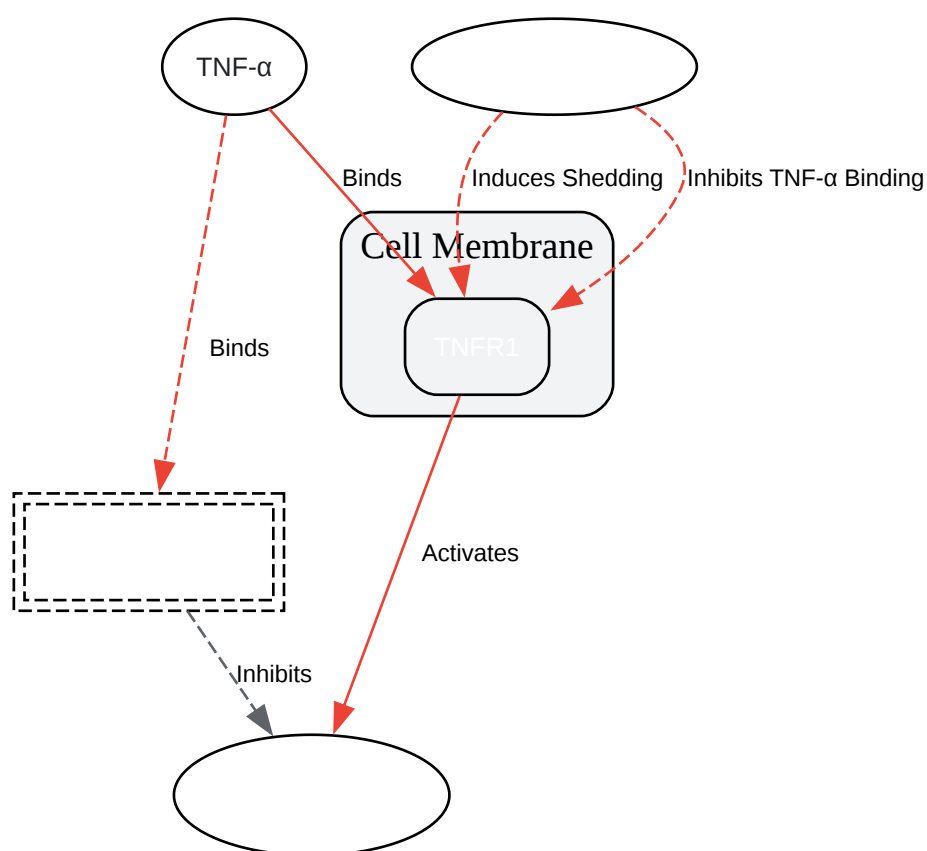


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Metabolism of LNT by *B. longum* subsp. *infantis*.

Modulation of TNF- α Signaling

Lacto-N-tetraose has been shown to modulate inflammatory responses, in part through its interaction with the Tumor Necrosis Factor- α (TNF- α) signaling pathway. LNT can attenuate TNF- α -induced inflammation by interacting with the TNF receptor 1 (TNFR1). This can occur through two proposed mechanisms: inducing the shedding of the extracellular domain of TNFR1, which then acts as a decoy receptor for TNF- α , or by directly binding to TNFR1 and inhibiting the binding of TNF- α . Both mechanisms lead to a reduction in the downstream inflammatory signaling cascade.[3]



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Modulation of TNF-α signaling by LNT.

Conclusion

Lacto-N-tetraose possesses a unique set of physicochemical properties that contribute to its biological functions. Its high solubility and stability in aqueous environments allow it to transit through the upper gastrointestinal tract to the colon, where it exerts its prebiotic and immunomodulatory effects. The analytical methods detailed in this guide provide a framework for the accurate quantification and characterization of LNT, which is crucial for quality control in food applications and for further research into its therapeutic potential. The elucidation of its interactions with the gut microbiota and the host immune system opens up new avenues for the development of novel strategies for promoting gut health and managing inflammatory conditions. Further research is warranted to obtain more detailed quantitative data on its temperature-dependent solubility and pH stability to fully characterize this important human milk oligosaccharide.

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- To cite this document: BenchChem. [Physicochemical Properties of Lacto-N-tetraose: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087461#physicochemical-properties-of-lacto-n-tetraose]

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